molecular formula C9H6N2O3 B14118309 8-Nitroisoquinolin-1(2H)-one CAS No. 216097-70-0

8-Nitroisoquinolin-1(2H)-one

Cat. No.: B14118309
CAS No.: 216097-70-0
M. Wt: 190.16 g/mol
InChI Key: DKSDBIADEHKAKZ-UHFFFAOYSA-N
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Description

8-Nitroisoquinolin-1(2H)-one is an organic compound with the molecular formula C9H6N2O3 It is a derivative of isoquinoline, featuring a nitro group at the 8th position and a lactam structure at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitroisoquinolin-1(2H)-one typically involves the nitration of isoquinolin-1(2H)-one. One common method includes the following steps:

    Nitration Reaction: Isoquinolin-1(2H)-one is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the formation of the nitro group at the desired position.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. These methods would also include efficient purification steps to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-Nitroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 8-Aminoisoquinolin-1(2H)-one.

    Substitution: Various substituted isoquinolin-1(2H)-one derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of isoquinolin-1(2H)-one.

Scientific Research Applications

8-Nitroisoquinolin-1(2H)-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.

    Medicine: Explored for its potential therapeutic applications. Derivatives of this compound are studied for their ability to modulate biological pathways and treat various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals. Its unique structure makes it a valuable component in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Nitroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    8-Aminoisoquinolin-1(2H)-one: A reduction product of 8-Nitroisoquinolin-1(2H)-one with an amino group instead of a nitro group.

    Isoquinolin-1(2H)-one: The parent compound without the nitro group.

    8-Bromoisoquinolin-1(2H)-one: A similar compound with a bromine atom at the 8th position instead of a nitro group.

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the nitro group can influence the compound’s interactions with biological targets, leading to unique biological effects compared to its analogs.

Properties

CAS No.

216097-70-0

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

8-nitro-2H-isoquinolin-1-one

InChI

InChI=1S/C9H6N2O3/c12-9-8-6(4-5-10-9)2-1-3-7(8)11(13)14/h1-5H,(H,10,12)

InChI Key

DKSDBIADEHKAKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)NC=C2

Origin of Product

United States

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